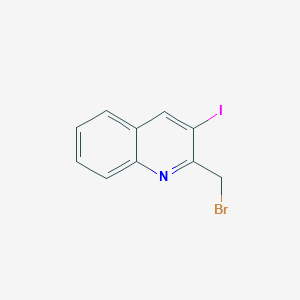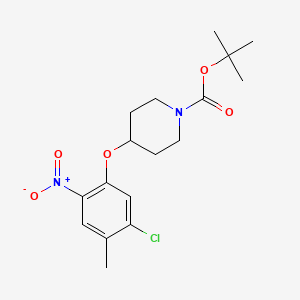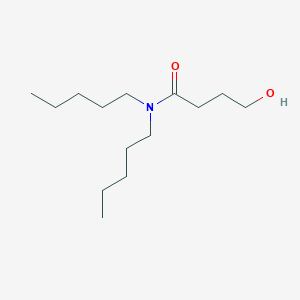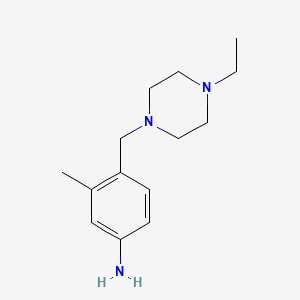
2-(Bromomethyl)-3-iodoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-3-iodoquinoline is a heterocyclic organic compound that features both bromine and iodine atoms attached to a quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of both bromine and iodine in the molecule makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-iodoquinoline typically involves the bromination and iodination of quinoline derivatives. One common method includes the bromination of 3-iodoquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the selective bromination at the 2-position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, solvent, and reagent concentration can optimize the production process. Solvents like dichloromethane or acetonitrile are commonly used in these reactions .
化学反応の分析
Types of Reactions: 2-(Bromomethyl)-3-iodoquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form quinoline derivatives with double bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate or cesium carbonate in solvents such as toluene or THF.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide in solvents like DMSO or THF.
Major Products:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl-quinoline compounds.
Elimination Reactions: Formation of alkenyl-quinoline derivatives.
科学的研究の応用
2-(Bromomethyl)-3-iodoquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Bromomethyl)-3-iodoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with nucleophilic residues in the active site . Additionally, its ability to undergo cross-coupling reactions allows it to be incorporated into larger molecules that can modulate biological pathways .
類似化合物との比較
Comparison: 2-(Bromomethyl)-3-iodoquinoline is unique due to the presence of both bromine and iodine atoms on the quinoline ring, which provides distinct reactivity and versatility in organic synthesis. Compared to other bromomethyl compounds, it offers additional functionalization options through cross-coupling reactions involving the iodine atom. This dual functionality makes it a valuable intermediate for the synthesis of complex molecules with diverse applications.
特性
分子式 |
C10H7BrIN |
|---|---|
分子量 |
347.98 g/mol |
IUPAC名 |
2-(bromomethyl)-3-iodoquinoline |
InChI |
InChI=1S/C10H7BrIN/c11-6-10-8(12)5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 |
InChIキー |
ZXOMNDXBDDOCSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)CBr)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13883637.png)


![3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one](/img/structure/B13883654.png)
![Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-](/img/structure/B13883662.png)
![7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid](/img/structure/B13883664.png)




![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)
